![molecular formula C18H24ClNO B4894445 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine](/img/structure/B4894445.png)
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also gained popularity in the sports and fitness community as a performance-enhancing drug. In
Mecanismo De Acción
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. By activating PPARδ, 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine increases the uptake and utilization of fatty acids by skeletal muscle, leading to increased endurance and fat burning. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In animal models, 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has been shown to increase endurance by up to 70% and reduce body fat by up to 50%. It has also been found to improve lipid profile, reduce inflammation, and increase insulin sensitivity. In human studies, it has been found to improve lipid profile, decrease insulin resistance, and increase HDL cholesterol levels. However, the long-term effects of 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine on human health are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify. However, its potential toxicity and long-term effects on human health are a limitation, and caution should be exercised when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine. One area of interest is its potential role in cancer prevention and treatment, as it has been found to inhibit the growth of several types of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the long-term effects of 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine on human health and to develop safer and more effective PPARδ agonists.
Métodos De Síntesis
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine can be synthesized through a multi-step process involving the reaction of 4-chloro-1-naphthol with diethylamine, followed by the reaction of the resulting product with 1-bromobutane. The final product is then purified through column chromatography. The synthesis method has been described in detail in several research papers.
Aplicaciones Científicas De Investigación
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and increase endurance in animal models. In human studies, it has been found to improve lipid profile and decrease insulin resistance. 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has also been investigated for its potential role in cancer prevention and treatment, as well as in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO/c1-3-20(4-2)13-7-8-14-21-18-12-11-17(19)15-9-5-6-10-16(15)18/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRPMYSYIWTLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)
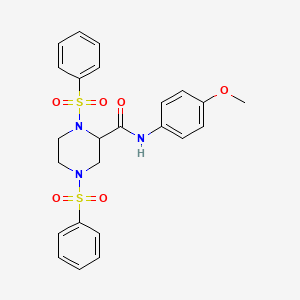
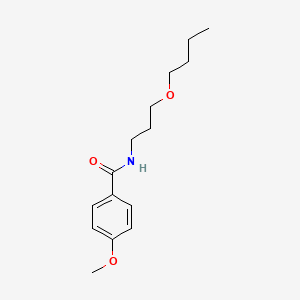
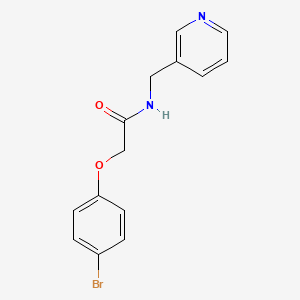
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)
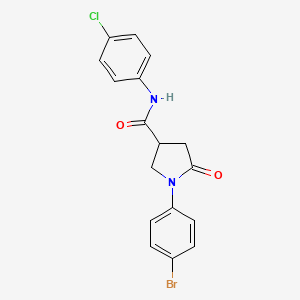
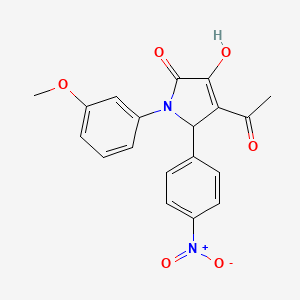
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4894444.png)